molecular formula C21H34O2 B12439133 Methyl 8,11,14,17-eicosatetraenoate

Methyl 8,11,14,17-eicosatetraenoate

Cat. No.: B12439133
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-UHFFFAOYSA-N
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Description

Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four cis double bonds at positions 8, 11, 14, and 17. This compound is part of the family of fatty acid methyl esters, which are commonly used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate typically involves the esterification of eicosatetraenoic acid with methanol. This reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate can be achieved through the transesterification of triglycerides containing eicosatetraenoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide, to yield the methyl ester and glycerol as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipid mediators that modulate inflammatory responses and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .

Comparison with Similar Compounds

Uniqueness: Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate is unique due to its specific arrangement of four cis double bonds, which imparts distinct physical and chemical properties. This configuration influences its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3

InChI Key

OHQGIWOBGITZPC-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

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